Alpha iso-methyl ionol
Description
Contextualizing Ionols within Isoprenoid Metabolism and Chemical Systems
The biosynthesis of all terpenoids originates from two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govuniv-tours.fr These pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), from which all isoprenoids are constructed. nih.govuniv-tours.fr
Ionols and their corresponding ketones, ionones, are classified as C13-norisoprenoids or apocarotenoids. researchgate.net They are not built up from C5 units directly but are rather formed from the enzymatic degradation of larger C40 terpenoids, specifically carotenoids. wikipedia.orgencyclopedia.pub Enzymes known as carotenoid cleavage dioxygenases (CCDs) cleave carotenoids like β-carotene at specific double bonds to produce a variety of smaller, often volatile, compounds, including ionones. wikipedia.orgencyclopedia.pubnih.gov
Ionols are the alcohol counterparts to ionone (B8125255) ketones. In chemical systems, ionols can be synthesized via the reduction of the ketone group of the corresponding ionone. In biological systems, such metabolic reductions are also common. Research has identified ionol derivatives, such as blumenol (a 3-oxo-α-ionol derivative), accumulating in plant roots, suggesting their involvement in plant physiology and ecological interactions. researchgate.net
Historical Perspectives on the Chemical Investigation of Ionone-Related Structures
The scientific investigation into ionone-related structures began in earnest in the late 19th century. A pivotal moment was the discovery and synthesis of ionones from pseudoionone (B86502) by the German chemist Ferdinand Tiemann in 1893. inci.guide This breakthrough was significant for the fragrance industry, as it provided a synthetic source for the prized scent of violets, which was previously obtainable only from scarce and expensive natural sources. wikipedia.org
This initial discovery spurred extensive research into related compounds. Chemists began to synthesize and isolate various isomers of ionones and their methylated derivatives, such as the methyl ionones, to explore the nuances of their scents, which ranged from floral and violet-like to woody and orris-like. wikipedia.orgchemicalbook.com This exploration naturally extended to the chemical derivatives of these ketones, including their corresponding alcohols, the ionols. The investigation of compounds like Alpha iso-methyl ionol was a logical progression, driven by the quest to understand how structural modifications—such as the reduction of a ketone to an alcohol—would alter the olfactory properties and potential applications of these molecules.
Current Research Significance of this compound as a Chemical Entity
While its corresponding ketone, alpha-iso-methylionone, is a well-documented and widely used fragrance ingredient, this compound (CAS 51595-91-6) is a chemically distinct alcohol. wikipedia.orgchemicalbook.com Although less extensively studied, it holds significance as a unique chemical entity within the family of ionone-related fragrance materials.
The primary research interest in this compound lies in its contribution to complex scents and its potential as a specialty fragrance ingredient. Its odor profile has been described as having woody and vetiver acetate (B1210297) characteristics, distinguishing it from the more floral-violet notes of many ionones. chemicalbook.comscribd.com Its chemical properties are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| CAS Number | 51595-91-6 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₄H₂₄O | chemicalbook.comguidechem.com |
| Molecular Weight | 208.34 g/mol | chemicalbook.comguidechem.com |
| Boiling Point | 298.8±9.0 °C (Predicted) | chemicalbook.com |
| Density | 0.943±0.06 g/cm³ (Predicted) | chemicalbook.com |
| Odor Description | Woody, vetiver acetate | chemicalbook.com |
Current research also touches upon the identification of such compounds in nature and as products of biotransformation. For instance, the related compound (E)-α-isomethyl-ionol acetate was identified during the phytochemical analysis of essential oils from Anthemis palestina, highlighting that ionol esters exist in plant-derived materials. nih.gov Furthermore, studies on the microbial conversion of ionones are relevant, as they represent a potential pathway for the sustainable production of ionols like this compound. nih.gov The biotransformation of alpha-isomethylionone using activated sludge has been shown to yield related ketone products, and similar microbial actions could foreseeably be harnessed to produce the alcohol form. tiiips.com This makes this compound a subject of interest for both its direct application in fragrances and as a target for biotechnological synthesis.
Table of Mentioned Compounds
| Common Name | IUPAC Name (if available) |
| This compound | 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol |
| Alpha-iso-methylionone | (3E)-3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one wikipedia.org |
| Alpha-Ionol (B1630846) | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol |
| (E)-α-isomethyl-ionol acetate | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl acetate |
| β-Carotene | β,β-Carotene |
| Blumenol | (1R,5S,9S)-5,9-dihydroxy-1,5,9-trimethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
| Citral (B94496) | 3,7-Dimethylocta-2,6-dienal tiiips.com |
| Dimethylallyl diphosphate (DMAPP) | (3-Methylbut-2-en-1-yl) dihydrogen diphosphate |
| Isopentenyl diphosphate (IPP) | (3-Methylbut-3-en-1-yl) dihydrogen diphosphate |
| Methyl ethyl ketone | Butan-2-one |
| Pseudoionone | 6,10-Dimethylundeca-3,5,9-trien-2-one |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,12-13,15H,5-6,10H2,1-4H3/b9-8+ |
InChI Key |
WALHLZRJZMVZCZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)O |
Canonical SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Mechanistic Enzymology of Ionols
Overview of Terpenoid Biosynthesis Relevant to Ionols
Terpenoids represent the largest and most diverse class of secondary metabolites found in plants, with over 50,000 individual compounds identified. benthamscience.comtandfonline.com These molecules are not essential for the basic growth and development of the plant but play crucial roles in environmental interactions, such as defense against herbivores and pathogens, attracting pollinators, and plant-to-plant communication. mdpi.comnih.gov Ionols, as part of this vast family, are derived from common biosynthetic precursors that are foundational to all terpenoid structures.
All terpenoids are synthesized from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.com
The MVA pathway, which is primarily active in the cytosol of plant cells, is the key route for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). tandfonline.comjmb.or.kr Since alpha-iso-methyl ionol is a C14 norsesquiterpenoid, its ultimate origin is tied to larger terpenoid structures, specifically C40 tetraterpenes (carotenoids), whose own precursors are assembled from MVA- and MEP-derived units. benthamscience.comfrontiersin.org
The MVA pathway begins with the condensation of three molecules of acetyl-CoA. wikipedia.orgmetwarebio.com A series of enzymatic reactions, with the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a critical rate-limiting step, leads to the formation of mevalonate. wikipedia.orgnih.gov This is subsequently converted through phosphorylation and decarboxylation steps to yield IPP, which can be isomerized to DMAPP. wikipedia.org These C5 units are the fundamental precursors that are sequentially condensed to form the carbon skeletons of all larger terpenoids, including the carotenoids from which ionols are derived. benthamscience.com
Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. mdpi.comresearchgate.net In plants, these compounds, including terpenoids, are crucial for survival and interaction with the environment. nih.gov They can function as defense compounds against pests and diseases or as attractants for pollinators and seed-dispersing animals. mdpi.com
Ionones and their alcohol derivatives, ionols, are C13 apocarotenoids that contribute significantly to the aroma and flavor of many fruits and flowers, such as roses and grapes. jspb.jpcore.ac.uk The biosynthesis of these volatile compounds is a clear example of secondary metabolism, where a primary metabolite (in this case, a carotenoid involved in photosynthesis) is enzymatically modified to produce a specialized compound with a distinct ecological function. researchgate.netcore.ac.uk The production of these compounds is often tightly regulated, occurring at specific developmental stages (e.g., fruit ripening) or in response to environmental stimuli. mdpi.com
Enzymatic Transformations Involved in Ionol Formation and Modification
The generation of alpha-iso-methyl ionol and related compounds is not a de novo synthesis but rather a degradative process. It relies on the enzymatic cleavage of pre-existing carotenoid molecules, followed by further enzymatic modifications that can alter their chemical properties and biological activity.
The key enzymes responsible for the formation of ionone-type apocarotenoids are carotenoid cleavage dioxygenases (CCDs). jspb.jpmdpi.com These non-heme iron enzymes catalyze the oxidative cleavage of specific double bonds within the C40 carotenoid backbone, yielding smaller volatile and non-volatile compounds. mdpi.comjst.go.jp
Several CCD families exist, with CCD1 and CCD4 being particularly important for generating aroma compounds. jspb.jpcore.ac.uk For example, the enzyme VvCCD1 in grapes (Vitis vinifera) has been shown to cleave carotenoids like zeaxanthin (B1683548) to produce 3-hydroxy-β-ionone, a C13-norisoprenoid precursor to wine aromas. oup.com The cleavage typically occurs at the 9,10 and 9',10' positions of the carotenoid molecule, leading to the formation of a C13 ketone (ionone) and a C14 dialdehyde. oup.com The resulting ionones can then be enzymatically reduced to their corresponding alcohol forms, ionols. The specific structure of alpha-iso-methyl ionol arises from the cleavage of a methylated carotenoid precursor or subsequent enzymatic modification of the initial ionone (B8125255) product. nih.gov
Once formed, apocarotenoids like ionols can undergo further modification, including glycosylation. This process is catalyzed by glycosyltransferases (GTs), a large family of enzymes that transfer a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. rcsb.orgebi.ac.uknih.gov Glycosylation can increase the water solubility of compounds, facilitate their transport and storage within the cell, and modulate their biological activity.
Detailed research on the glucosyltransferase NbUGT72AY1 from Nicotiana benthamiana has provided significant insights into the interaction between ionols and this class of enzymes. tum.de Studies have shown that alpha-ionol (B1630846) and beta-ionol (B1630872) can act as allosteric effectors, enhancing the enzyme's primary glucosylation activity towards other substrates. For instance, in the presence of alpha-ionol, the glucosylation of the substrate vanillin (B372448) by NbUGT72AY1 was significantly enhanced. nih.gov This effect was characterized by an increase in the inhibitory constant (Ki), which effectively reduces the substrate inhibition that the enzyme normally exhibits at high substrate concentrations. nih.gov
Table 1: Effect of α-Ionol on the Kinetic Parameters of NbUGT72AY1 with Vanillin as a Substrate
| Effector | Concentration (µM) | Vmax (Relative Light Units/s) | Km (µM) | Ki (µM) |
|---|---|---|---|---|
| None (Control) | 0 | 1,080,000 ± 40,000 | 152 ± 13 | 1,261 ± 128 |
| α-Ionol | 100 | 1,430,000 ± 120,000 | 294 ± 40 | 2,456 ± 409 |
| α-Ionol | 200 | 1,210,000 ± 60,000 | 325 ± 30 | 4,217 ± 453 |
Data adapted from kinetic analyses of NbUGT72AY1 activity. The presence of α-ionol increases both the Michaelis constant (Km) and the substrate inhibition constant (Ki), indicating that it enhances enzyme activity by alleviating substrate inhibition. nih.gov
An intriguing aspect of some glucosyltransferases is their secondary, or "promiscuous," enzymatic activity. The enzyme NbUGT72AY1, in addition to its transferase function, exhibits an inherent UDP-glucose glucohydrolase activity. tum.de This means that in the absence of a suitable acceptor molecule, the enzyme can hydrolyze the UDP-glucose donor, releasing UDP and glucose. tum.de
Remarkably, the effect of ionols on this secondary function is the opposite of their effect on the primary transferase activity. Research has demonstrated that while alpha- and beta-ionol enhance the glucosylation of substrates like scopoletin, they simultaneously act as inhibitors of the enzyme's inherent UDP-glucose glucohydrolase activity. tum.denih.gov This finding suggests a sophisticated regulatory mechanism where apocarotenoid metabolites can fine-tune the enzyme's function, promoting the efficient use of the UDP-glucose donor for glycosylation reactions while suppressing its wasteful hydrolysis. tum.de This dual functionality highlights the complex roles that compounds like alpha-iso-methyl ionol can play in modulating metabolic pathways.
Interactions with Molecular Targets and Metabolic Pathways in Biological Systems (non-human)
The interactions of alpha-iso-methylionol with biological systems, particularly in non-human organisms, are primarily characterized by metabolic transformations rather than specific receptor-mediated signaling events. The compound, a member of the ionone family of terpenoids, is subject to enzymatic modifications by various organisms, including fungi, yeast, and plants. These biotransformations are generally considered part of the organism's detoxification or metabolic adaptation processes.
In fungi, a prominent metabolic pathway for compounds structurally related to alpha-iso-methylionol is hydroxylation, often catalyzed by cytochrome P450 monooxygenases. sci-hub.se For instance, studies on the biotransformation of α-ionone and β-ionone by the fungus Aspergillus niger have demonstrated its capability to introduce hydroxyl groups at various positions on the ionone structure. nih.gov Another class of fungal enzymes, unspecific peroxygenases (UPOs), has also been shown to effectively oxygenate ionones and damascones, yielding a variety of hydroxy and oxo derivatives. acs.orgacs.org These reactions are significant as they alter the polarity and biological activity of the parent compound. While direct studies on alpha-iso-methylionol are limited, the established reactivity of its structural analogs suggests it would likely undergo similar oxidative transformations in fungi.
Yeast, particularly Saccharomyces cerevisiae, is known to metabolize ionones through reductive pathways. The carbonyl group of the ionone structure is a primary target for yeast enzymes, leading to the formation of the corresponding alcohol, ionol. researchgate.net This reduction is an asymmetric synthesis that can yield optically active products. The biotransformation of α-ionone by baker's yeast, for example, results in the selective reduction of the keto group. researchgate.net It is plausible that alpha-iso-methylionol would also be a substrate for these reductive enzymes in yeast, yielding alpha-iso-methylionol.
In the context of plant biology, terpenoids like alpha-iso-methylionol are recognized as secondary metabolites that can be involved in plant defense mechanisms. koreascience.krresearchgate.net Plants possess enzymatic machinery to detoxify foreign compounds, which often involves hydroxylation followed by glycosylation to increase water solubility and facilitate compartmentalization. frontiersin.orginncocells.org While specific studies on the metabolic fate of alpha-iso-methylionol in plants are not extensively documented, the general pathways for terpenoid metabolism suggest it would be subject to such modifications.
In insects, terpenoids can act as attractants or repellents, and insects have evolved detoxification mechanisms to cope with ingested plant defense compounds. uniprot.org These mechanisms often involve cytochrome P450 enzymes, similar to those found in fungi, which can hydroxylate the terpenoid structure, facilitating its excretion.
It has been hypothesized that compounds like ionones could interact with signaling pathways, such as the pheromone response pathway in yeast, due to their structural characteristics. The yeast pheromone pathway is initiated by the binding of peptide pheromones to G-protein coupled receptors (GPCRs), like Ste2p and Ste3p, which activates a MAP kinase cascade leading to cell cycle arrest and preparation for mating. yeastgenome.orgnih.gov However, there is currently no direct experimental evidence to suggest that alpha-iso-methylionol or related ionones act as agonists or antagonists of these yeast pheromone receptors. The primary interactions observed remain metabolic in nature.
The following tables summarize the types of biotransformations that ionones, the chemical class of alpha-iso-methylionol, undergo in different non-human biological systems based on available research.
Table 1: Fungal Biotransformation of Ionones
| Fungal Species | Substrate | Primary Reaction Type | Key Enzymes Involved | Major Products |
|---|---|---|---|---|
| Aspergillus niger | α-Ionone, β-Ionone | Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxy-ionones |
| Various Fungi | α-Ionone, β-Ionone | Oxygenation | Unspecific Peroxygenases (UPOs) | Hydroxy-ionones, Oxo-ionones |
Table 2: Yeast Biotransformation of Ionones
| Yeast Species | Substrate | Primary Reaction Type | Key Enzymes Involved | Major Products |
|---|---|---|---|---|
| Saccharomyces cerevisiae | α-Ionone, β-Ionone | Reduction | Carbonyl Reductases | α-Ionol, β-Ionol |
Table 3: Postulated Metabolic Pathways in Plants
| Organism Type | Compound Class | Primary Reaction Types | Purpose | Potential Products |
|---|---|---|---|---|
| Plants | Terpenoids | Hydroxylation, Glycosylation | Detoxification, Sequestration | Hydroxylated and Glycosylated Ionone Derivatives |
Chemical Reactivity and Advanced Mechanistic Studies
Investigations of Stereochemical Influences on Reactivity
The stereochemistry of Alpha-iso-methyl ionol and related ionone (B8125255) structures plays a crucial role in their chemical and biological reactivity, particularly in enzyme-mediated processes. Biotransformation studies have highlighted the stereochemical features of these reactions. For instance, the main biodegradation product of racemic (±)-alpha-isomethylionone was identified as (±)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. tiiips.com To further investigate the stereochemical aspects, both the (R)- and (S)-enantiomers of this product were synthesized, starting from the corresponding (R)- and (S)-enantiomers of 2,4,4-trimethyl-2-cyclohexen-1-ol, demonstrating a pathway to stereoisomerically pure derivatives. tiiips.com
In other research, the bioconversion of alpha-isomethylionone by the fungus Aspergillus niger has been shown to produce analogous products to those from alpha-ionone, such as cis- and trans-3-hydroxy derivatives. nih.gov The formation of specific stereoisomers (cis/trans) is dictated by the three-dimensional structure of the enzyme's active site, which selectively orients the substrate for hydroxylation. This enzymatic control underscores the influence of the substrate's stereochemistry on the reaction's outcome. Furthermore, the enantiomers of γ-isomers of methyl-ionone have been prepared through enzyme-mediated resolution of their 4-hydroxy derivatives, a process that explicitly relies on enzymatic stereoselectivity to separate different stereoisomers. lookchem.com These studies collectively indicate that the reactivity of the ionol structure is heavily influenced by its stereochemical configuration, which governs its fit and subsequent transformation within an enzymatic environment.
Studies of Chemical Transformations and Derivatization
Alpha-iso-methyl ionol and its precursor, alpha-isomethylionone, undergo various chemical transformations, both through biological pathways and synthetic routes. The synthesis of alpha-isomethylionone itself is a multi-step chemical transformation involving an aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone, followed by an acid-catalyzed cyclization to form the ionone ring structure. wikipedia.orgperfumerflavorist.com The conditions of this cyclization, such as the type of acid used, can influence the ratio of isomers produced. nih.gov
Biotransformation represents a key area of study for the derivatization of these compounds. The fungus Aspergillus niger JTS 191 is capable of converting alpha-isomethylionone into a range of oxidized products. nih.gov Analogous to the bioconversion of alpha-ionone, this process yields hydroxylated and oxidized derivatives, including:
cis-3-hydroxy-alpha-ionone
trans-3-hydroxy-alpha-ionone
3-oxo-alpha-ionone nih.gov
Another significant transformation is the biodegradation of (±)-alpha-isomethylionone by activated sludge, which results in the cleavage of the butenone side chain. tiiips.com The primary product of this process was identified and characterized as (±)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. tiiips.com Fungi-mediated transformations of related ionone isomers show that the specific structure of the starting material dictates the resulting products, which can include derivatives from the oxidation of allylic positions or the reduction of conjugated double bonds and keto groups. nih.gov
| Transforming Agent | Starting Compound | Resulting Product(s) |
|---|---|---|
| Aspergillus niger | alpha-Isomethylionone | Analogues of cis-3-hydroxy-alpha-ionone, 3-oxo-alpha-ionone |
| Standard Activated Sludge | (±)-alpha-Isomethylionone | (±)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one |
Mechanistic Elucidation of Enzyme-Substrate Interactions (without human health implications)
Glucosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs) from plants, are crucial enzymes that transfer sugar moieties to various small molecules. The activity of these enzymes can be subject to substrate inhibition (SI), a phenomenon where enzyme activity decreases at high substrate concentrations. This is often attributed to the formation of an unproductive enzyme-substrate complex. nih.gov
Recent studies on the promiscuous glycosyltransferase UGT72AY1 from Nicotiana benthamiana have shown that apocarotenoids, a class of compounds that includes α-ionol and β-ionol, can function as effectors that modulate enzyme activity. This enzyme exhibits strong substrate inhibition when using hydroxycoumarins like scopoletin as an acceptor substrate. However, the presence of apocarotenoid effectors such as α- and β-ionol can significantly enhance the glucosylation activity. nih.gov The mechanism for this reactivation involves the attenuation of substrate inhibition. The ionols, acting as effectors, reduce the inhibitory impact of the acceptor substrate, thereby increasing the enzyme's catalytic efficiency at higher substrate concentrations. nih.gov This suggests a model where the binding of an ionol effector to the enzyme stabilizes a conformation that is less prone to forming the unproductive substrate-inhibited complex.
The interaction between an enzyme and its substrate often involves conformational changes, a concept described by the "induced fit" theory. nist.gov Upon binding a substrate or an effector molecule, the enzyme's structure can shift to properly align catalytic residues and optimize the reaction environment. For glycosyltransferases, substrate binding is coupled to conformational changes that alter the active site to facilitate catalysis. nih.gov
In the case of the plant glucosyltransferase UGT72AY1, the binding of both acceptor substrates and apocarotenoid effectors like ionols is believed to induce such conformational shifts. nih.gov While the precise structural changes induced specifically by Alpha-iso-methyl ionol have not been detailed, the behavior of related ionols provides a mechanistic framework. The binding of an effector molecule like an ionol can stabilize a particular enzymatic conformation. nih.gov This "activated" conformation may be more catalytically competent or, as noted above, less susceptible to substrate inhibition. These conformational changes can range from small local side-chain movements to larger reorientations of entire protein domains, which collectively create an active site environment conducive to glycosylation. nist.govnih.gov
The catalytic activity of UGTs is dependent on specific amino acid residues within their active sites. While studies directly mapping the interaction of ionols with specific residues in glucosyltransferases are limited, extensive research on UGTs has identified key conserved residues crucial for their function. Plant UGTs typically feature a highly conserved PSPG motif that is essential for interacting with the UDP-sugar donor substrate. nih.gov
Site-directed mutagenesis studies on various UGTs have pinpointed other critical residues. For instance, in many plant UGTs, a conserved aspartic acid (Asp) residue is hydrogen-bonded to a catalytic histidine (His) residue, which acts as the general acid/base catalyst during the glycosylation reaction. nih.gov Additionally, glutamic acid (Glu) and glutamine (Gln) residues in the C-terminal domain have been shown to be important for catalytic activity. nih.gov While these residues are known to be fundamental to the enzyme's catalytic mechanism, their specific roles in binding or being allosterically influenced by ionol effectors are not yet fully elucidated. Molecular dynamics studies on other types of glycosyltransferases have shown that a single amino acid mutation (e.g., A137V) can perturb the catalytic site and alter product specificity, highlighting the sensitivity of the active site environment. nih.govresearchgate.net It is plausible that ionols exert their influence by interacting with residues at or near the acceptor binding site or at an allosteric site, thereby modifying the orientation or dynamics of these key catalytic amino acids.
| Conserved Residue/Motif | Typical Role in Glucosyltransferases | Potential Influence by Ionols |
|---|---|---|
| PSPG Motif | Interaction with the UDP-sugar donor. | Unlikely to be directly influenced. |
| Catalytic Histidine (His) | Acts as a general acid/base catalyst. | Orientation may be indirectly affected by conformational changes. |
| Aspartic Acid (Asp) | Positions and supports the catalytic Histidine. | Position may be altered by effector-induced conformational shifts. |
| Glutamic Acid (Glu) / Glutamine (Gln) | Contribute to catalytic activity and substrate binding. | May be involved in an allosteric binding site for ionol effectors. |
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods for Structural Elucidation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Retroanalysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like alpha-isomethyl ionone (B8125255). nih.govresearchgate.net In the context of biosynthetic retroanalysis, NMR is instrumental in tracing the metabolic pathways leading to the formation of terpenoids, the class of compounds to which alpha-isomethyl ionone belongs. core.ac.ukoup.comhebmu.edu.cn By using stable isotope-labeled precursors, researchers can monitor the incorporation of these labels into the final product. core.ac.ukoup.com The resulting labeling patterns, determined by NMR, allow for the reconstruction of the biosynthetic sequence, providing insights into the enzymatic processes and precursor molecules involved in its formation. core.ac.ukoup.com This retrobiosynthetic approach, which compares the labeling patterns of the target compound with those of primary metabolites, is crucial for understanding how these complex molecules are assembled in nature. core.ac.ukoup.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity and stereochemistry of the molecule, which is essential for differentiating between isomers. nih.govmdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a versatile technique used for the identification and quantification of alpha-isomethyl ionone. nih.gov Various MS methods are applied depending on the specific research question.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein dynamics and interactions. thermofisher.commdpi.com While not directly applied to alpha-isomethyl ionone itself, it can be used to investigate the interactions between this fragrance molecule and proteins, such as olfactory receptors. By measuring the rate of deuterium (B1214612) exchange in the protein's backbone amides, researchers can identify regions of the protein that become more or less solvent-accessible upon binding of a ligand like alpha-isomethyl ionone. thermofisher.comnih.gov This provides valuable information on the binding site and any conformational changes the protein undergoes, which is crucial for understanding the molecular basis of odor perception. thermofisher.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of non-volatile compounds in complex mixtures. oup.commdpi.com In enzymatic studies, LC-MS is invaluable for identifying and quantifying the products of enzymatic reactions involving ionones and their precursors. oup.commdpi.comresearchgate.netnih.gov For example, it has been used to identify the cleavage products of carotenoids by enzymes, leading to the formation of various ionones. oup.comnih.gov The combination of liquid chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity, allowing for the detailed characterization of enzymatic pathways. oup.commdpi.com
Application of Multidimensional Analytical Processes in Chemical Systems
The analysis of complex matrices, such as perfumes and essential oils where alpha-isomethyl ionone is often found, frequently requires multidimensional analytical processes to achieve sufficient resolution. chromatographyonline.commdpi.comnews-medical.net Multidimensional Gas Chromatography (MDGC), often coupled with mass spectrometry (MDGC-MS), is a powerful technique for separating and identifying individual components in these intricate mixtures. chromatographyonline.commdpi.com In this approach, fractions from a primary gas chromatography column are transferred to a second column with a different stationary phase for further separation. chromatographyonline.com This two-dimensional separation significantly enhances peak capacity, allowing for the resolution of co-eluting compounds that would otherwise overlap in a single-dimensional analysis. chromatographyonline.comnews-medical.net This is particularly important for the accurate quantification of allergens like alpha-isomethyl ionone in complex fragrance formulations. chromatographyonline.comchromatographyonline.com
Chromatographic Separations and Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation of alpha-isomethyl ionone from other compounds and for the assessment of its purity. This is especially critical given the existence of multiple isomers with potentially different sensory and biological properties. ifrafragrance.org
Future Research Directions and Unexplored Avenues in Alpha Iso Methyl Ionol Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of alpha-iso-methylionone involves the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone, followed by cyclization. wikipedia.orggoogle.com While effective, this process often relies on harsh reaction conditions, including high temperatures and strong alkaline catalysts, and can generate significant waste. google.com Future research is increasingly focused on developing "green" and more sustainable synthetic alternatives.
Key areas of exploration include:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of alpha-iso-methylionone presents a highly attractive green alternative. Research into microbial conversions, such as those using Aspergillus niger, has shown promise in transforming ionones and their derivatives. nih.govresearchgate.netresearchgate.net Future work could focus on identifying or engineering enzymes with higher specificity and efficiency for the direct synthesis of alpha-iso-methylionone from renewable feedstocks. The use of fungal peroxygenases for the selective oxygenation of ionones also represents a promising avenue for creating novel derivatives. csic.esacs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. beilstein-journals.org Applying flow chemistry to the synthesis of alpha-iso-methylionone could lead to more efficient and scalable production processes with a reduced environmental footprint. uc.pt
Novel Catalysts: The development of new, more environmentally benign catalysts is another critical research direction. This includes exploring solid acid catalysts, reusable catalysts, and catalytic systems that can operate under milder reaction conditions. google.comscirp.org For instance, a patented method describes a one-pot synthesis using different catalysts in a stepwise manner, which reduces waste and improves yield. google.com
Table 1: Comparison of Synthetic Approaches for Alpha-Iso-Methylionone
| Synthetic Approach | Advantages | Challenges & Future Research |
| Traditional Synthesis | Well-established, high-volume production. | Harsh reaction conditions, waste generation, low atom economy. Research into milder catalysts and reaction conditions is needed. |
| Biocatalysis | Environmentally friendly, high selectivity, potential for novel derivatives. nih.govcsic.es | Lower reaction rates, enzyme stability, and cost. Future work includes enzyme engineering and process optimization. acs.org |
| Flow Chemistry | Improved safety, efficiency, and scalability; better process control. beilstein-journals.org | Initial setup costs, potential for clogging. Research on optimizing reactor design and integrating with catalytic systems is ongoing. |
| Green Catalysis | Reduced environmental impact, potential for catalyst recycling. researchgate.net | Catalyst deactivation, separation from product. Development of more robust and efficient catalysts is a key focus. |
Further Elucidation of Specific Biosynthetic Enzymes and Pathways
While alpha-iso-methylionone itself is primarily a synthetic compound, its structural relatives, the ionones, are naturally occurring and derived from the degradation of carotenoids. wikipedia.org The biosynthesis of these natural analogs is governed by a complex interplay of enzymes. A deeper understanding of these pathways could provide valuable insights for developing biotechnological production methods for alpha-iso-methylionone and its derivatives.
Future research in this area should focus on:
Identifying and Characterizing Novel Enzymes: Carotenoid cleavage dioxygenases (CCDs) are key enzymes in the formation of ionones from carotenoids. wikipedia.orgbibliotekanauki.pl Research has identified CCD1 and CCD4 as being involved in producing C13-apocarotenoid volatiles. bibliotekanauki.pl Further exploration of plant and microbial genomes is likely to uncover novel CCDs and other enzymes with unique substrate specificities and catalytic activities relevant to methyl ionone (B8125255) synthesis.
Pathway Engineering: Once key biosynthetic enzymes are identified, metabolic engineering techniques can be employed to create microbial cell factories for the production of alpha-iso-methylionone. This involves introducing the relevant genes into a suitable host organism, such as Saccharomyces cerevisiae (a species in which alpha-iso-methylionone has been found), and optimizing the metabolic pathways to maximize product yield. wikipedia.org An artificial enzymatic route has already been demonstrated for the synthesis of cis-α-irone, a related compound. nih.gov
Chemoproteomics: This emerging technique uses activity-based probes to identify and characterize enzymes within complex biological systems. frontiersin.org Applying chemoproteomics to plants known to produce ionone-related compounds could accelerate the discovery of novel biosynthetic enzymes and pathways. frontiersin.org
In-depth Studies of Complex Reaction Mechanisms Involving Alpha-Iso-Methylionone
The chemical reactivity of alpha-iso-methylionone influences its stability in various product formulations and its potential degradation pathways in the environment. A more profound understanding of its reaction mechanisms is crucial for optimizing its use and assessing its environmental fate.
Future research should investigate:
Photolytic and Thermal Degradation: Alpha-iso-methylionone is known to be sensitive to light. In-depth studies are needed to fully characterize the products of its photolytic and thermal degradation and the mechanisms by which these reactions occur. This knowledge is vital for improving the stability of fragrances in consumer products.
Reaction with Other Ingredients: In complex fragrance mixtures and cosmetic formulations, alpha-iso-methylionone can potentially react with other ingredients. Investigating these interactions is essential for predicting and preventing undesirable changes in scent and product stability.
Aldol Condensation and Cyclization Mechanisms: While the general pathway of aldol condensation and cyclization is understood, further studies could provide more detailed insights into the reaction kinetics and the factors that control the ratio of different isomers. google.comupc.edu This could lead to more selective and efficient synthetic processes.
Advancements in Spectroscopic and Chromatographic Methods for Detailed Characterization
The analysis of alpha-iso-methylionone and its isomers presents a significant analytical challenge due to their structural similarity. The development of more powerful analytical techniques is essential for quality control, mechanistic studies, and the identification of trace impurities and degradation products.
Future advancements are anticipated in:
Chiral Chromatography: As alpha-iso-methylionone contains chiral centers, the separation and analysis of its enantiomers are important. Advanced chiral gas chromatography (GC) techniques, using derivatized cyclodextrin (B1172386) stationary phases, are being developed to achieve better resolution of ionone and methyl ionone isomers. gcms.czrhhz.net
Multi-dimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) can provide significantly enhanced separation power for complex fragrance mixtures, allowing for the detailed characterization of isomers and minor components.
Advanced Spectroscopic Techniques: The application of advanced nuclear magnetic resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed structural information and help elucidate the stereochemistry of reaction products. acs.org
Table 2: Analytical Techniques for the Characterization of Alpha-Iso-Methylionone
| Technique | Application | Future Directions |
| Gas Chromatography (GC) | Routine analysis, purity assessment, quantification. | Development of new stationary phases for improved isomer separation, miniaturization of instruments. gcms.cz |
| Chiral GC | Separation and quantification of enantiomers. | New chiral selectors with higher enantioselectivity, faster analysis times. gcms.cz |
| Mass Spectrometry (MS) | Identification of compounds, structural elucidation of unknowns. | High-resolution MS for accurate mass measurements, tandem MS for fragmentation studies. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, stereochemical analysis. | Higher field strengths for increased resolution and sensitivity, advanced pulse sequences for complex structural problems. acs.org |
Expansion of Computational Chemistry Applications for Predictive Modeling
Future applications in the context of alpha-iso-methylionone include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the sensory properties (e.g., odor profile and intensity) of different methyl ionone isomers and related compounds based on their molecular structure. hal.scienceacs.org This could guide the synthesis of novel fragrance ingredients with desired scent characteristics.
Reaction Mechanism Modeling: Computational methods can be used to model the reaction pathways of alpha-iso-methylionone synthesis and degradation, providing a deeper understanding of the transition states and intermediates involved. This can aid in the design of more efficient catalysts and reaction conditions.
Predictive Toxicology: In silico models are being developed to predict the potential toxicity and skin sensitization of chemicals. mdpi.cominfona.pl Further development and validation of these models for fragrance ingredients like alpha-iso-methylionone can help in early-stage safety assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
